2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride
Description
This compound features a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and a sulfonyl chloride moiety on the ethane chain. The thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) contributes to its electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C5H4ClF3N2O3S2 |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-[2-oxo-5-(trifluoromethyl)-1,3,4-thiadiazol-3-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C5H4ClF3N2O3S2/c6-16(13,14)2-1-11-4(12)15-3(10-11)5(7,8)9/h1-2H2 |
InChI Key |
QPJNCSQPDMTMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)Cl)N1C(=O)SC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
Route :
- Precursor Synthesis :
- React trifluoromethylacetic hydrazide with thiophosgene or thiourea derivatives to form a 1,3,4-thiadiazole ring.
- Example:
$$
\text{CF}3\text{CO-NH-NH}2 + \text{CSCl}2 \rightarrow \text{CF}3\text{C(O)-N=S=N-} \ (\text{cyclization})
$$ - Conditions : Dichloromethane, 0–5°C, triethylamine as base.
- Sulfonation-Chlorination :
- Introduce the ethanesulfonyl chloride group via alkylation with 2-chloroethanesulfonyl chloride.
- Challenges : Competing side reactions (e.g., over-sulfonation) require controlled stoichiometry.
Yield : ~45–55% (isolated).
One-Pot Alkylation-Cyclization
- Combine 3-amino-2-mercapto-5-(trifluoromethyl)-1,3,4-thiadiazole with 1,2-dichloroethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Perform sulfonation using chlorosulfonic acid, followed by quenching with thionyl chloride to generate the sulfonyl chloride.
| Parameter | Value |
|---|---|
| Solvent | Dimethyl carbonate |
| Temperature | 70–90°C |
| Reaction Time | 8–12 hours |
| Catalyst Loading | 2–3 mol% |
Mechanistic Insights
Ring Formation
The 1,3,4-thiadiazole core forms via nucleophilic attack of the thiol group on a carbonyl carbon, followed by cyclodehydration. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclocondensation | 45–55 | 90–95 | Low regioselectivity in ring formation |
| One-Pot Alkylation | 60–65 | 95–98 | Catalyst cost and solvent recovery |
Notes :
- The one-pot method is industrially favored due to higher yields but requires stringent temperature control.
- Cyclocondensation is preferable for small-scale synthesis with simpler setups.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Oxidized or Reduced Derivatives: Depending on the specific conditions used.
Scientific Research Applications
2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Biological Activity
The compound 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride (CAS No. 2060060-34-4) is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 296.7 g/mol. The structure features a thiadiazole ring, which is known for its biological activity in various pharmacological contexts.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and cytotoxicity against various cell lines.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study on similar derivatives showed strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various normal and cancer cell lines to evaluate the safety profile of the compound. For example, studies involving L929 mouse fibroblast cells demonstrated that at certain concentrations (100 µM), the compound did not exhibit significant cytotoxic effects .
Table 2: Cytotoxicity Results on L929 Cells
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 6 | 109 | 121 |
| 12 | 87 | 98 |
| 25 | 97 | 103 |
| 50 | 74 | 67 |
| 100 | 92 | 92 |
Case Studies
A notable case study involved synthesizing a series of thiadiazole derivatives and evaluating their biological activity. The derivatives were tested against a panel of microbial strains and showed promising results comparable to established antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
*Molecular formula inferred based on IUPAC nomenclature.
Key Observations:
- Core Heterocycle : The thiadiazole ring in the target compound (vs. oxadiazole in ) introduces sulfur’s polarizability, enhancing nucleophilic substitution reactivity compared to oxygen’s electronegativity in oxadiazole derivatives.
- Functional Groups : Sulfonyl chloride in the target compound offers higher reactivity for nucleophilic displacement than sulfonyl ureas (e.g., triflusulfuron methyl ester in ) or macrocyclic dithioethers (e.g., ).
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula.
Key Observations:
- Reactivity : The target compound’s sulfonyl chloride group is more reactive than the sulfonyl urea in but less stable under aqueous conditions.
- Synthetic Accessibility : The macrocyclic compound in demonstrates challenges in synthesis (4.1% yield), likely due to steric and electronic constraints, whereas the target compound’s linear structure may permit higher synthetic efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
